2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a benzothiazole ring, a dichlorophenyl group, and an acetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2,4-dichloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The benzothiazole ring plays a crucial role in binding to the target sites, while the dichlorophenyl group enhances its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide stands out due to the presence of the dichlorophenyl group, which significantly enhances its biological activity compared to similar compounds. This unique structural feature makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H10Cl2N2OS2 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H10Cl2N2OS2/c16-9-5-6-11(10(17)7-9)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20) |
InChI Key |
RRCRZGCVQZTAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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